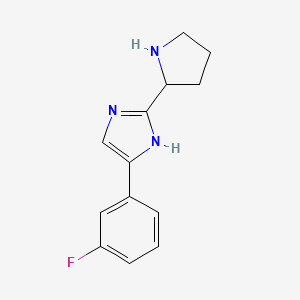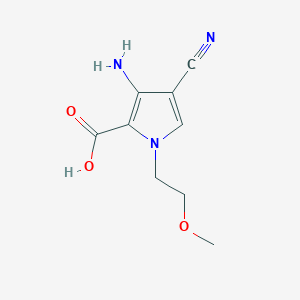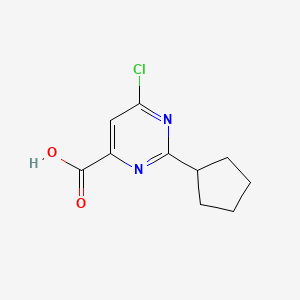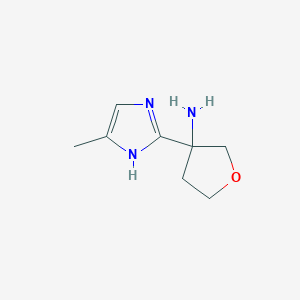
3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylimidazole with an oxirane derivative under acidic or basic conditions to form the desired oxolane ring. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability. The purification process typically involves crystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperatures ranging from 0°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, temperatures ranging from -20°C to 25°C.
Substitution: Halides, amines; conditionspolar solvents, temperatures ranging from 25°C to 100°C.
Major Products Formed
Applications De Recherche Scientifique
3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or activator, affecting various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylimidazole: A precursor in the synthesis of 3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine, known for its use in pharmaceuticals and agrochemicals.
Oxirane Derivatives: Used in the synthesis of oxolane rings, with applications in polymer chemistry and materials science.
Other Imidazole Derivatives: Compounds like 1H-imidazole and 2-methylimidazole, known for their broad range of biological and chemical activities.
Uniqueness
This compound is unique due to its fused oxolane-imidazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
3-(5-methyl-1H-imidazol-2-yl)oxolan-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-6-4-10-7(11-6)8(9)2-3-12-5-8/h4H,2-3,5,9H2,1H3,(H,10,11) |
Clé InChI |
YUIQTOPHSCSQMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2(CCOC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


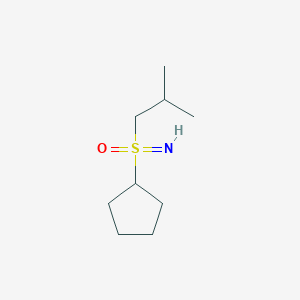
![2-(4-Fluorophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176139.png)
![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13176140.png)
![7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B13176141.png)
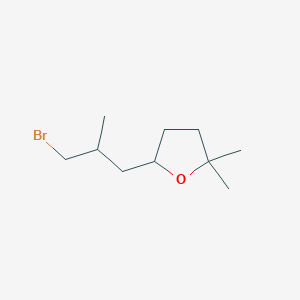
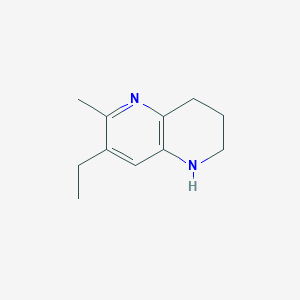
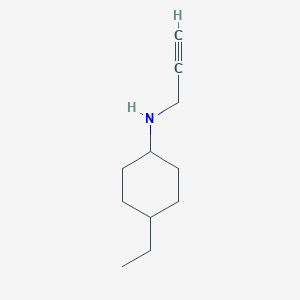

![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13176166.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13176176.png)
